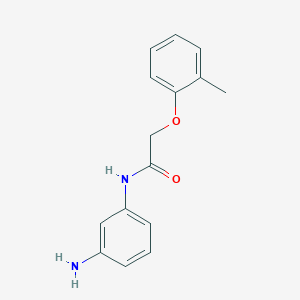
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide and its derivatives are primarily studied for their synthetic routes and potential applications in various fields including medicinal chemistry and material science. For instance, chemoselective acetylation of aminophenols has been explored for the synthesis of antimalarial drug intermediates, showcasing the importance of such compounds in drug development (Magadum & Yadav, 2018). Additionally, the synthesis of chloro- and nitro-substituted derivatives indicates their relevance in creating novel compounds with potential biological activities (Da-wei, 2011).
Biological and Pharmacological Potential
The compound and its derivatives have shown promise in biological applications. For example, bioactive nitrosylated and nitrated derivatives have been studied for their phytotoxic metabolites, highlighting an alternative pathway to amidophenol-derived metabolites (Girel et al., 2022). Furthermore, the anticancer properties of related compounds were evaluated through molecular docking analysis, indicating their potential as therapeutic agents (Sharma et al., 2018).
Material Science and Chemical Properties
Studies on orcinolic derivatives have explored the crystal structure and optical properties, demonstrating the utility of these compounds in material science, particularly as indicators for chemical reactions (Wannalerse et al., 2022). This suggests their broader applications beyond pharmacology, into fields such as sensing and diagnostics.
Safety and Regulatory Evaluation
The safety and regulatory aspects of similar compounds have also been examined, with EFSA conducting evaluations on flavoring substances for their implications on human health, indicating a concern for the safety profiles of these chemicals (Younes et al., 2018).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQQBKVHWRQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-Methyl-3-sulfamoylphenyl)carbonyl]amino}benzoic acid](/img/structure/B390398.png)
![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl biphenyl-4-carboxylate](/img/structure/B390400.png)
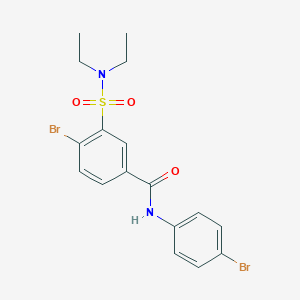
![N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B390404.png)
![N-(4-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide](/img/structure/B390407.png)
![3-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide](/img/structure/B390409.png)
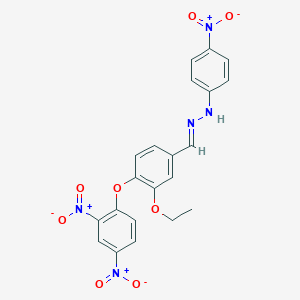
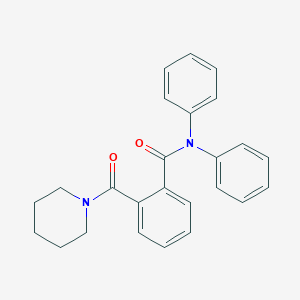
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B390413.png)
![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)
![4,4',4'',4'''-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile](/img/structure/B390415.png)
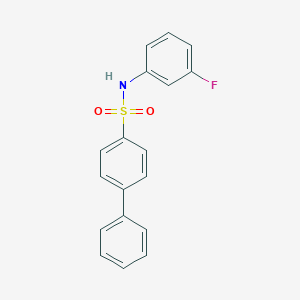
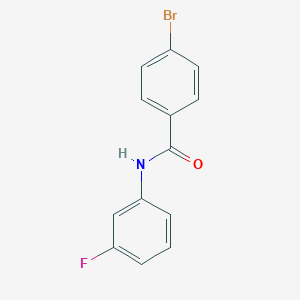
![Ethyl 2-[(anilinocarbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B390422.png)
